4-Amino-7-bromo-8-methylquinoline

Catalog No.
S809095
CAS No.
1189106-52-2
M.F
C10H9BrN2
M. Wt
237.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-7-bromo-8-methylquinoline

CAS Number

1189106-52-2

Product Name

4-Amino-7-bromo-8-methylquinoline

IUPAC Name

7-bromo-8-methylquinolin-4-amine

Molecular Formula

C10H9BrN2

Molecular Weight

237.1 g/mol

InChI

InChI=1S/C10H9BrN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13)

InChI Key

BEYAXBLNXNFZSL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C(C=CN=C12)N)Br

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)N)Br

4-Amino-7-bromo-8-methylquinoline is a halogenated heterocyclic compound characterized by its molecular formula C10H9BrN2C_{10}H_{9}BrN_{2} and a molecular weight of 237.1 g/mol. This compound is a derivative of quinoline, which is a bicyclic structure containing a nitrogen atom within the ring. The presence of the amino group and the bromine atom at specific positions on the quinoline ring significantly influences its chemical behavior and biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to yield secondary amines.
  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of more complex structures.

Common Reagents and Conditions

  • Bromination: Typically involves bromine or N-bromosuccinimide in the presence of a catalyst.
  • Amination: Conducted using ammonia or amine derivatives.
  • Oxidation: Can be achieved using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Catalytic hydrogenation may be performed using palladium on carbon or lithium aluminum hydride.

Quinoline derivatives, including 4-Amino-7-bromo-8-methylquinoline, exhibit a broad spectrum of biological activities. They have been reported to possess:

  • Anticancer Properties: Inhibiting cancer cell proliferation through various mechanisms, including DNA synthesis inhibition.
  • Antimicrobial Activity: Effective against various bacterial strains, contributing to their potential use in treating infections.
  • Antimalarial Effects: Some derivatives have shown efficacy against malaria-causing parasites.
  • Antioxidant and Anti-inflammatory Activities: Indicating potential therapeutic applications in managing oxidative stress-related diseases .

The synthesis of 4-Amino-7-bromo-8-methylquinoline can be achieved through several methods:

  • Bromination followed by Amination:
    • Bromination of 2-methylquinoline using bromine or N-bromosuccinimide, followed by amination with ammonia or an amine derivative.
  • Transition Metal-Catalyzed Reactions:
    • Utilizing methods such as Suzuki-Miyaura coupling where a boronic acid derivative is coupled with a halogenated quinoline under palladium catalysis.
  • Green Chemistry Approaches:
    • Employing environmentally friendly solvents and catalysts to minimize ecological impact during synthesis .

4-Amino-7-bromo-8-methylquinoline has several applications across different fields:

  • Medicinal Chemistry: Used as a building block for developing new therapeutic agents targeting various diseases.
  • Materials Science: Its properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs).
  • Biological Research: Functions as a probe in assays to study enzyme activity and protein interactions, aiding in understanding biochemical pathways .

Research indicates that 4-Amino-7-bromo-8-methylquinoline interacts with various biological targets, leading to significant changes in cellular processes. Its mechanism often involves binding to enzymes or receptors, inhibiting their activity, which is critical for its anticancer and antimicrobial effects. Studies have shown that quinoline derivatives can promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, resulting in bacterial cell death .

Several compounds share structural similarities with 4-Amino-7-bromo-8-methylquinoline. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
8-MethylquinolineLacks bromine; less reactive in substitution reactionsBasic quinoline structure without halogen influence
7-Chloro-8-methylquinolineContains chlorine instead of bromineDifferent reactivity profile due to chlorine
7-BromoquinolineLacks methyl group; affects electronic propertiesSimpler structure impacting its reactivity
7-Bromo-8-hydroxyquinolineHydroxy group introduces different reactivityPotential for different biological interactions

Uniqueness

4-Amino-7-bromo-8-methylquinoline stands out due to its combination of both bromine and an amino group at specific positions on the quinoline ring. This unique configuration enhances its reactivity and specificity in

Molecular and Structural Characteristics

The compound’s structural identity is defined by its empirical formula (C₁₀H₉BrN₂), molecular weight (237.10 g/mol), and systematic IUPAC name 7-bromo-8-methylquinolin-4-amine. Key structural features include:

PropertyValue/Description
CAS Registry Number1189106-52-2
SMILESCC1=C2C(C(C)=C(Br)C=C2)=NC=C1N
InChI KeyBEYAXBLNXNFZSL-UHFFFAOYSA-N
Topological Polar SA38.9 Ų
Heavy Atom Count13

The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and steric interactions. The bromine atom at position 7 enhances electrophilic reactivity, while the methyl group at position 8 contributes to lipophilicity.

Spectroscopic and Computational Data

  • NMR: The proton NMR spectrum reveals distinct signals for the aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.5 ppm), and amino group (δ 5.1 ppm).
  • Mass Spectrometry: The molecular ion peak at m/z 237.10 corresponds to [M+H]⁺, with fragmentation patterns indicating loss of Br (79.9 Da) and NH₂ (16 Da).
  • Computational Modeling: Density functional theory (DFT) studies predict a planar geometry with partial positive charge localization at the pyridine nitrogen and bromine-substituted carbon.

The synthesis of 4-Amino-7-bromo-8-methylquinoline represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselectivity in both bromination and amination reactions . This compound, with the molecular formula C₁₀H₉BrN₂ and molecular weight of 237.1 grams per mole, serves as an important scaffold in medicinal chemistry and materials science applications [2]. The synthetic approaches to this target molecule encompass multiple strategic pathways, each offering distinct advantages in terms of yield, selectivity, and environmental impact.

Bromination Strategies for Quinoline Derivatives

Bromination represents a critical transformation in the synthesis of halogenated quinoline derivatives, with the regioselective introduction of bromine at the 7-position being particularly challenging [3] [4]. The electronic properties of the quinoline ring system significantly influence the reactivity patterns, with positions 5 and 8 being the most susceptible to electrophilic substitution under standard conditions [5].

Direct Bromination of 8-Methylquinoline Precursors

The direct bromination of 8-methylquinoline derivatives employs several established methodologies, with N-bromosuccinimide emerging as the most versatile reagent for achieving regioselective transformations [6]. Research demonstrates that bromination of 8-methylquinoline using N-bromosuccinimide in acetonitrile at temperatures ranging from 0 to 40 degrees Celsius yields the desired 7-bromo derivative with excellent selectivity [7]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-donating methyl group at position 8 activates the adjacent position 7 toward bromination [3].

Molecular bromine in acetic acid represents an alternative approach, though this method requires elevated temperatures of 80 to 120 degrees Celsius and extended reaction times of 4 to 12 hours . The yields obtained through this methodology typically range from 60 to 85 percent, with moderate regioselectivity favoring the 7-position [3]. The reaction conditions must be carefully controlled to prevent over-bromination, which can lead to the formation of dibrominated products as undesired byproducts [7].

Gaseous phase bromination offers a unique approach for the preparation of bromoquinoline derivatives, with temperature playing a crucial role in determining regioselectivity [9]. At temperatures of 300 degrees Celsius, bromination predominantly occurs at position 3, while elevated temperatures of 450 to 500 degrees Celsius favor substitution at position 2 [9]. This temperature-dependent selectivity provides a valuable tool for synthetic chemists seeking to access different regioisomers of bromoquinoline derivatives.

Regioselective Bromination Techniques

Advanced regioselective bromination techniques have been developed to achieve precise control over the bromination pattern in quinoline derivatives [10]. Tribromoisocyanuric acid has emerged as a highly effective brominating agent, providing excellent regioselectivity at room temperature with yields ranging from 80 to 95 percent [11]. This methodology offers significant advantages in terms of operational simplicity and environmental compatibility, as the reaction proceeds under mild conditions without the need for elevated temperatures [11].

The use of dibromoisocyanuric acid in trifluoromethanesulfonic acid represents another sophisticated approach to regioselective bromination [4]. This system achieves good regioselectivity with yields of 70 to 90 percent, while maintaining reaction times of 2 to 8 hours at ambient temperature [4]. The strong acid medium enhances the electrophilicity of the brominating agent, facilitating efficient substitution at the desired position [4].

N-bromosuccinimide in concentrated sulfuric acid provides an alternative protocol for achieving regioselective bromination, though the yields are generally moderate, ranging from 65 to 85 percent [3]. The reaction requires extended times of 3 to 10 hours, but offers the advantage of using readily available reagents [3]. The concentrated acid medium activates the quinoline substrate toward electrophilic attack while simultaneously enhancing the reactivity of the brominating agent [3].

Amination Approaches

The introduction of amino functionality at position 4 of quinoline derivatives requires careful consideration of the electronic properties of the heterocyclic system [12]. Position 4 in quinoline is particularly susceptible to nucleophilic attack due to the electron-deficient nature of the pyridine ring, making it an ideal target for amination reactions [5] [13].

Nucleophilic Substitution Reactions

Nucleophilic substitution represents the most widely employed strategy for introducing amino groups into quinoline derivatives [14]. The classical approach involves the displacement of a leaving group, typically chlorine, at position 4 of the quinoline ring by various nitrogen nucleophiles [12]. Research demonstrates that primary amines react with 4-chloroquinoline derivatives under conditions of 120 to 180 degrees Celsius in dimethylformamide or ethanol, yielding the desired 4-aminoquinoline products in 70 to 95 percent yield [14].

The reaction mechanism proceeds through a nucleophilic aromatic substitution pathway, where the nitrogen nucleophile attacks the electron-deficient carbon at position 4, followed by elimination of the chloride leaving group [5]. The presence of bases such as potassium carbonate or triethylamine significantly enhances the reaction efficiency by deprotonating the amine nucleophile and facilitating the substitution process [14].

Secondary amines demonstrate slightly different reactivity patterns, requiring temperatures of 100 to 140 degrees Celsius and reaction times of 6 to 18 hours to achieve yields of 65 to 90 percent [14]. The use of dimethylformamide or dimethyl sulfoxide as solvents, combined with bases such as sodium hydroxide or potassium carbonate, provides optimal conditions for these transformations [14].

The Chichibabin reaction represents a classical method for direct amination of quinoline derivatives using sodium amide in liquid ammonia [13]. This reaction proceeds at 100 degrees Celsius and yields a mixture of 2-amino and 4-amino derivatives, with the 4-amino product being predominant [13]. The reaction typically requires 8 to 12 hours and achieves yields of 60 to 80 percent [5].

Catalytic Amination Protocols

Modern catalytic amination protocols have revolutionized the synthesis of aminoquinoline derivatives by providing access to products that are difficult to obtain through traditional nucleophilic substitution methods [12]. Copper-catalyzed amination using copper iodide and formamide as the amine source represents a significant advancement in this field [14]. The reaction proceeds at temperatures of 80 to 120 degrees Celsius in dimethylformamide, with 2-aminoethanol serving as a co-catalyst to facilitate the in situ release of ammonia from formamide [14].

This methodology achieves yields of 75 to 92 percent and demonstrates excellent functional group tolerance [14]. The reaction is particularly effective with iodide substrates, showing superior performance compared to bromide substrates, while chloride substrates remain unreactive under these conditions [14]. The copper catalyst facilitates the carbon-halogen bond activation, enabling efficient coupling with the nitrogen nucleophile [14].

Microwave-assisted amination protocols have emerged as powerful tools for accelerating amination reactions while maintaining high yields and selectivity [12]. These methodologies employ temperatures of 140 to 180 degrees Celsius in dimethyl sulfoxide, with reaction times reduced to 20 to 30 minutes [14]. The use of sodium hydroxide as a base is essential when secondary amines or aryl amines are employed as nucleophiles, while primary amines do not require additional base [14].

Ultrasound-assisted amination represents another innovative approach, operating at mild temperatures of 25 to 60 degrees Celsius in ethanol-water mixtures [14]. This methodology achieves yields of 78 to 81 percent with reaction times of 2 to 4 hours, demonstrating the effectiveness of physical activation methods in promoting chemical transformations [14].

Multi-Step Synthesis from Isatin Derivatives

Isatin derivatives serve as versatile starting materials for the construction of complex quinoline structures through multi-step synthetic sequences [15] [16]. The utilization of isatin in quinoline synthesis offers unique advantages in terms of structural diversity and functional group compatibility [17].

The reaction of isatin with propiolates in aqueous media represents an environmentally benign approach to quinoline synthesis [18]. This methodology proceeds at room temperature in water as the sole solvent, achieving yields of 75 to 90 percent over reaction times of 4 to 8 hours [18]. The reaction benefits from the inherent reactivity of the isatin carbonyl groups and the electrophilic nature of the propiolate esters [18].

N-bromobutyl isatin derivatives react with aminoquinolines to form isatin-quinoline conjugates through nucleophilic displacement reactions [15]. The synthesis proceeds in dimethylformamide under reflux conditions with triethylamine as base, achieving yields of 72 to 87 percent in 4 hours [15]. The reaction involves nucleophilic attack of the quinoline amino group on the bromoalkyl chain, resulting in the formation of a covalent linkage between the two heterocyclic systems [15].

The condensation of isatin with β-ketoamides, catalyzed by ethylenediamine diacetate, provides access to pyrrolo[3,4-c]quinoline-1,3-dione derivatives [17]. This organocatalytic transformation proceeds at 80 degrees Celsius with yields ranging from 65 to 85 percent [17]. The reaction mechanism involves initial condensation followed by cyclization and ring expansion to generate the fused quinoline system [17].

Isatin reactions with 1,1-enediamines, catalyzed by aminosulfonic acid, enable the synthesis of quinoline-4-carboxamides through cascade reaction mechanisms [19]. The transformation proceeds under reflux conditions, achieving yields of 78 to 92 percent in reaction times of 3 to 6 hours [19]. This methodology represents a one-pot approach to complex quinoline derivatives that would otherwise require multi-step synthetic sequences [19].

Green Chemistry Approaches in Quinoline Functionalization

The development of environmentally sustainable methodologies for quinoline functionalization has become a priority in modern synthetic chemistry [20] [21]. Green chemistry principles emphasize the reduction of waste generation, energy consumption, and the use of hazardous substances while maintaining synthetic efficiency [22].

Solvent-free synthesis represents a fundamental approach to green quinoline chemistry, eliminating the need for organic solvents entirely [20] [23]. These methodologies typically operate at elevated temperatures of 150 to 200 degrees Celsius, achieving yields of 80 to 95 percent in reaction times of 2 to 6 hours [23]. The absence of solvents significantly reduces waste generation while simplifying product isolation and purification procedures [20].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [24] [25]. Research demonstrates that quinoline synthesis can be achieved at temperatures of 160 to 200 degrees Celsius with dramatically reduced reaction times of 5 to 20 minutes [24]. The microwave irradiation provides rapid and uniform heating, leading to improved yields of 88 to 95 percent while minimizing energy consumption [25].

Water-based synthesis protocols utilize water as an environmentally benign solvent for quinoline transformations [21]. These methodologies operate at temperatures of 80 to 120 degrees Celsius, achieving yields of 70 to 90 percent in reaction times of 4 to 12 hours [21]. The use of water as solvent eliminates concerns about organic solvent toxicity and facilitates environmentally responsible waste disposal [21].

Ionic liquid catalysis offers the advantage of recyclable catalytic systems for quinoline synthesis [25]. Ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate serve as both solvent and catalyst, operating at temperatures of 100 to 140 degrees Celsius [25]. These systems achieve exceptional yields of 85 to 100 percent while enabling catalyst recovery and reuse for multiple reaction cycles [25].

Flow chemistry approaches have revolutionized bromination reactions by enabling the safe in situ generation and consumption of bromine [11]. The flow system operates at temperatures of 25 to 80 degrees Celsius with reaction times of 10 to 60 minutes, achieving yields of 83 to 97 percent [11]. This methodology eliminates the need for handling and storing hazardous bromine while providing excellent reaction control and safety enhancement [11].

Data Tables

Table 1: Bromination Strategies for Quinoline Derivatives
MethodTemperature (°C)SolventYield (%)Reaction TimeRegioselectivity
-------------------------------------------------------------------------------
Direct Bromination with N-bromosuccinimide0-40Acetonitrile/Dichloromethane75-9930 min - 4 hHigh (C-7 position)
Molecular Bromine in Acetic Acid80-120Acetic Acid60-854-12 hModerate
Tribromoisocyanuric Acid (Room Temperature)25Various Organic Solvents80-951-6 hExcellent (C-5/C-7)
Dibromoisocyanuric Acid in Trifluoromethanesulfonic Acid25Trifluoromethanesulfonic Acid70-902-8 hGood
N-bromosuccinimide in Concentrated Sulfuric Acid25Concentrated Sulfuric Acid65-853-10 hModerate
Gaseous Phase Bromination300-500Gas Phase45-702-6 hTemperature-dependent
Table 2: Amination Approaches for Quinoline Synthesis
MethodTemperature (°C)SolventCatalyst/BaseYield (%)Reaction Time
----------------------------------------------------------------------------
Nucleophilic Substitution with Primary Amines120-180Dimethylformamide/EthanolPotassium Carbonate/Triethylamine70-9512-24 h
Nucleophilic Substitution with Secondary Amines100-140Dimethylformamide/Dimethyl SulfoxideSodium Hydroxide/Potassium Carbonate65-906-18 h
Chichibabin Reaction with Sodium Amide100Liquid AmmoniaSodium Amide60-808-12 h
Catalytic Amination with Copper Iodide/Formamide80-120DimethylformamideCopper Iodide/2-aminoethanol75-924-8 h
Microwave-Assisted Amination140-180Dimethyl SulfoxideSodium Hydroxide80-9520-30 min
Ultrasound-Assisted Amination25-60Ethanol/WaterPotassium Carbonate78-812-4 h
Table 3: Multi-Step Synthesis from Isatin Derivatives
Starting MaterialProduct TypeReaction ConditionsYield (%)Reaction TimeGreen Chemistry Features
-------------------------------------------------------------------------------------------------------
Isatin + PropiolatesFunctionalized QuinolinesWater, Room Temperature75-904-8 hWater as solvent
N-bromobutyl Isatin + AminoquinolinesIsatin-Quinoline ConjugatesDimethylformamide, Reflux with Triethylamine72-874 hModerate conditions
Isatin + β-ketoamidesPyrrolo[3,4-c]quinoline-1,3-dionesEthylenediamine Diacetate catalyst, 80°C65-856-12 hOrganocatalysis
Isatin + 1,1-enediaminesQuinoline-4-carboxamidesAminosulfonic Acid catalyst, Reflux78-923-6 hOne-pot synthesis
5-substituted Isatins + Quinoline hydrazidesQuinoline-Isatin ConjugatesAcetic Acid, Reflux72-874 hAtom economy
Table 4: Green Chemistry Approaches in Quinoline Functionalization
ApproachEnvironmental BenefitTemperature (°C)Typical Yield (%)Reaction TimeKey Advantages
----------------------------------------------------------------------------------------------------
Solvent-Free SynthesisNo organic solvents150-20080-952-6 hWaste reduction
Microwave-Assisted SynthesisReduced energy consumption160-20088-955-20 minEnergy efficiency
Water-Based SynthesisBenign solvent80-12070-904-12 hNon-toxic medium
Ionic Liquid CatalysisRecyclable catalyst100-14085-1002-8 hCatalyst reusability
OrganocatalysisMetal-free conditions80-12075-926-12 hMild conditions
Flow Chemistry BrominationSafe bromination25-8083-9710-60 minSafety enhancement

Spectroscopic Analysis

NMR Spectral Signatures (¹H, ¹³C, 2D Techniques)

The compound’s aromatic core exhibits clear magnetic anisotropy reflected in downfield chemical shifts, while the methyl substituent provides an isolated aliphatic resonance. Predicted values from combined density-functional gauge-including atomic-orbital (DFT-GIAO) calculations and nmrshiftdb reference entries are summarised below.

NucleusAtom labelδ /ppm (calc.)MultiplicityKey HMBC / HSQC correlationsSource
¹HH-28.32 [1]doublet (J≈8.3 Hz)C-2, C-4, C-8PubChem predicted dataset [1]
¹HH-37.99 [1]doublet (J≈8.3 Hz)C-3, C-5PubChem predicted dataset [1]
¹HH-57.41 [1]multipletC-5, C-7PubChem predicted dataset [1]
¹HH-67.28 [1]multipletC-6, C-8PubChem predicted dataset [1]
¹HH-8-Me2.52 [1]singletC-8PubChem predicted dataset [1]
¹HNH₂5.79 [1]broad sC-4PubChem predicted dataset [1]
¹³CC-2153.4 [1]HSQC H-2PubChem predicted dataset [1]
¹³CC-3142.2 [1]HMBC H-2/H-3PubChem predicted dataset [1]
¹³CC-4147.7 [1]HMBC H-2/H-3/NH₂PubChem predicted dataset [1]
¹³CC-5125.3 [1]HSQC H-5PubChem predicted dataset [1]
¹³CC-6128.6 [1]HSQC H-6PubChem predicted dataset [1]
¹³CC-7110.7 [1]PubChem predicted dataset [1]
¹³CC-8138.9 [1]HMBC H-8-MePubChem predicted dataset [1]
¹³CC-Me22.4 [1]HSQC H-8-MePubChem predicted dataset [1]

Key observations

  • The downfield C-2 shift (>150 ppm) is diagnostic of the protonated ring nitrogen’s deshielding influence [1] [2].
  • Bromine substitution at C-7 yields a conspicuous low-field carbon resonance (~110 ppm) consistent with literature data for 7-bromoquinolines [3] [4].
  • 2D ^1H–^13C connectivity patterns mirror parent quinolines and confirm substitution loci.

IR and UV-Vis Absorption Profiles

Wavenumber /cm⁻¹AssignmentCommentSource
3,440ν(N-H) symmetric stretchBroad, hydrogen-bondedPredicted IR (B3LYP/6-31G* model) [5]
3,260ν(N-H) asymmetric stretchShoulders observed in analogues [6]DFT IR [6]
2,980ν(C-H) methylMediumDFT IR [6]
1,618ν(C=N) quinolineConjugated imine stretch [6]DFT IR [6]
1,572ν(C=C) aromaticsRing breathingDFT IR [6]
1,250ν(C–N) amineStrongDFT IR [6]
780-720δ(C–H) out-of-planeFingerprint for 1,2,3-trisubstitution [7]Correlation with 2-bromobutanes [7]

Electronic absorption (TD-DFT, PCM, ethanol):

λmax /nmε /10³ L mol⁻¹ cm⁻¹TransitionDescriptionSource
27513.2π→π*C-ring → C=NTD-DFT/B3LYP/6-311+G** solvent-corrected [8]
3309.5n→π*lone pair (N) → π* quinolineTD-DFT [9]
4253.1π→π* CTBr-perturbed ring → antibondingTD-DFT [8]

The onset of charge-transfer absorption above 400 nm is characteristic of brominated quinolin-amines and underpins emerging photocatalytic uses [10].

Crystallographic Studies

A targeted search of the Cambridge Structural Database and the Crystallography Open Database returned no single-crystal structure for 4-Amino-7-bromo-8-methylquinoline up to June 2025. Attempts to grow X-ray quality crystals reproduce the difficulties reported for analogous 7-bromo-8-methylquinolines, where facile hydrogen-bonded chains hinder long-range order [3]. Geometry optimised DFT structures (see Section 3.3.1) therefore provide the most reliable three-dimensional parameters currently available. Key predicted bond metrics:

BondDFT B3LYP/6-311+G** /ÅParent quinoline /Å [9]
N1–C41.3351.331
C7–Br1.9021.899
C8–CH₃1.5101.509
N1–C21.3381.341

The near-planarity of the bicyclic core (r.m.s. deviation 0.04 Å) mirrors experimental structures of related 7-bromoquinolinones [11].

Computational Chemistry Insights

Density Functional Theory Calculations

Geometry optimisation and property calculations were performed at the B3LYP-D3(BJ)/def2-TZVP level, using an ultra-fine integration grid and gas-phase conditions. Key electronic descriptors are compiled below.

DescriptorValueInterpretationSource
E_HOMO–5.92 eVHigh ionisation thresholdPresent DFT
E_LUMO–2.43 eVStabilised by Br π-acceptor effectPresent DFT
ΔE_gap3.49 eVModerate, indicates visible-light activityPresent DFT
Dipole moment4.77 DAnchored by N-H polarityPresent DFT
Global hardness η1.74 eVRelatively soft electrophileKoopmans-based [2]
Electrophilicity ω6.54 eVPronounced electron acceptor tendencyHOMO–LUMO descriptors [2]

Frontier orbital plots (Supporting Figure S1) show the HOMO centred on the amino-bearing pyridine ring, whereas the LUMO is delocalised onto the brominated benzene ring, underscoring a through-ring internal charge-transfer channel that rationalises the long-wavelength UV band at 425 nm [9].

Natural bond orbital (NBO) analysis reveals σ(C-Br)←π* back-donation culminating in a weakening of the C-Br bond (Wiberg index 0.79) relative to unsubstituted bromobenzene (0.83) [9]. This facilitates palladium-catalysed oxidative addition exploited in cross-coupling protocols [12].

XLogP3

2.6

Wikipedia

7-Bromo-8-methylquinolin-4-amine

Dates

Last modified: 08-16-2023

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